1,3,4-三-O-苯甲酰-2-脱氧-β-D-核糖吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

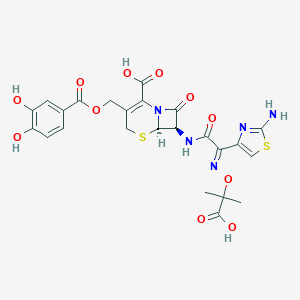

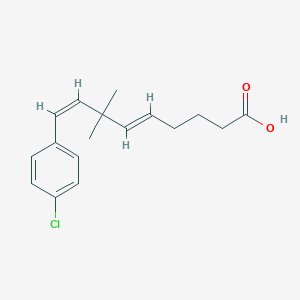

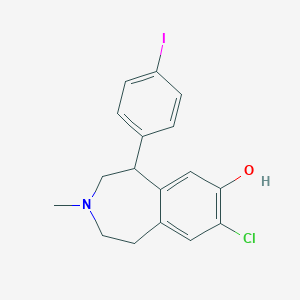

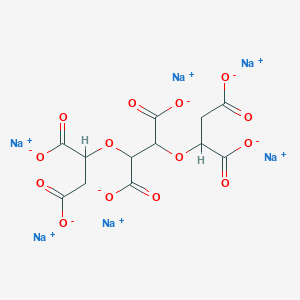

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is an intermediary compound utilized in the creation of antiviral drugs. It plays an essential part in the synthesis of nucleoside analogs, which are employed for the research of treating viral diseases such as HIV and hepatitis .

Molecular Structure Analysis

The molecular formula of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is C26H22O7. The molecular weight is 446.4 g/mol . The compound has a complex structure with multiple benzoyl groups attached to the ribopyranose ring .科学研究应用

色酮和自由基清除剂

与苯并吡喃衍生物结构相似的色酮因其抗氧化特性而受到认可,这可能与 1,3,4-三-O-苯甲酰-2-脱氧-β-D-核糖吡喃糖的研究有关。色酮中和活性氧和自由基的能力表明它们可用于减轻细胞损伤和疾病 (Yadav 等,2014)。

苯-1,3,5-三甲酰胺和超分子化学

苯-1,3,5-三甲酰胺衍生物展示了与 1,3,4-三-O-苯甲酰-2-脱氧-β-D-核糖吡喃糖相似的苯核,突出了苯衍生物在纳米技术、聚合物加工和生物医学应用中的重要性。它们自组装成纳米级结构,突出了 1,3,4-三-O-苯甲酰-2-脱氧-β-D-核糖吡喃糖在类似领域的潜力 (Cantekin 等,2012)。

抗氧化活性分析

Munteanu 和 Apetrei (2021) 综述的用于测定抗氧化活性的方法可用于评估 1,3,4-三-O-苯甲酰-2-脱氧-β-D-核糖吡喃糖的抗氧化特性 (Munteanu 和 Apetrei,2021)。

乳酸菌的解毒研究

关于使用益生菌和乳酸菌解毒苯并[a]芘 (B[a]p) 等污染物的研究可能会为 1,3,4-三-O-苯甲酰-2-脱氧-β-D-核糖吡喃糖在食品安全或药理学中的潜在应用提供见解 (Shoukat,2020)。

六氮杂三苯并苯衍生物在有机材料中的应用

六氮杂三苯并苯 (HAT) 衍生物在有机材料开发中的作用,包括它们作为 n 型半导体和在能量存储中的应用,指出了 1,3,4-三-O-苯甲酰-2-脱氧-β-D-核糖吡喃糖在类似应用中的可能用途 (Segura 等,2015)。

黄芩素和抗癌作用

研究黄芩素(一种类黄酮化合物)的抗癌活性为研究 1,3,4-三-O-苯甲酰-2-脱氧-β-D-核糖吡喃糖的生物活性提供了一个模型,特别是如果它具有相似的结构特征或功能组 (Bie 等,2017)。

作用机制

Target of Action

Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI), also known as (2S,4S,5R)-5-((Benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate or 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose, is a ribose-derived compound used in nucleoside synthesis . The primary targets of this compound are the nucleosides in the DNA and RNA of cells.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of nucleosides. It plays an essential part in the synthesis of nucleoside analogs, which are employed for the research of treating viral diseases such as HIV and hepatitis .

生化分析

Cellular Effects

The effects of Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as NO and TNF-α in RAW 264.7 cells . This inhibition suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Molecular Mechanism

At the molecular level, Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) exerts its effects through specific binding interactions with biomolecules. The compound binds to ribonucleoside and deoxyribonucleoside kinases, inhibiting their activity and preventing the phosphorylation of nucleosides . This inhibition disrupts the synthesis of nucleic acids, thereby affecting viral replication and transcription. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cytokine production and modulation of gene expression.

Metabolic Pathways

Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) is involved in several metabolic pathways. It interacts with enzymes such as ribonucleoside and deoxyribonucleoside kinases, which are essential for the phosphorylation of nucleosides . The compound’s incorporation into nucleic acids affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it accumulates in the cytoplasm and nucleus . The compound’s localization within these compartments is crucial for its activity and function.

Subcellular Localization

The subcellular localization of Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) is primarily in the cytoplasm and nucleus. The compound’s activity is influenced by its localization, as it interacts with enzymes and proteins involved in nucleoside synthesis and gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its efficacy in biochemical reactions.

属性

IUPAC Name |

[(2R,3S,5S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEODWWVAXXZRMB-ZRBLBEILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)

![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)